molecular formula C15H21F5O3Si B6320146 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% CAS No. 1675222-60-2

1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%

Cat. No. B6320146
CAS RN: 1675222-60-2
M. Wt: 372.40 g/mol
InChI Key: KEEJQRFCQUMHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene (PFTPB) is a fluorinated aromatic compound with a wide range of applications in scientific research. The compound has been studied for its unique properties, such as its high solubility in organic solvents, its low volatility and its low toxicity. PFTPB has been used in a variety of scientific applications, such as drug delivery, catalysis, and photochemistry.

Scientific Research Applications

1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% has been studied for its potential applications in drug delivery, catalysis, and photochemistry. In drug delivery, 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% has been used as a carrier for drugs, due to its high solubility in organic solvents, low volatility and low toxicity. In catalysis, 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% has been used as a catalyst for the synthesis of organic compounds, due to its ability to facilitate reaction pathways. In photochemistry, 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% has been used as a photosensitizer, due to its ability to absorb light and generate reactive species.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% is dependent on its application. In drug delivery, 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% acts as a carrier for drugs, allowing them to be released in a controlled manner. In catalysis, 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% facilitates the reaction pathways of organic compounds, allowing them to be synthesized more efficiently. In photochemistry, 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% absorbs light and generates reactive species, allowing for the synthesis of photochemically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% are dependent on its application. In drug delivery, 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% has been found to have no adverse effects on the body. In catalysis, 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% has been found to be non-toxic and non-irritating to the skin and eyes. In photochemistry, 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% has been found to be non-toxic and non-irritating to the skin and eyes.

Advantages and Limitations for Lab Experiments

The advantages of using 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% in lab experiments are its high solubility in organic solvents, its low volatility and its low toxicity. The main limitation of using 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% in lab experiments is its cost, as it is more expensive than other compounds.

Future Directions

There are many potential future directions for 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%. One potential future direction is to explore its potential applications in drug delivery, such as using it as a carrier for targeted drug delivery. Another potential future direction is to explore its potential applications in catalysis, such as using it to facilitate the synthesis of organic compounds. Finally, another potential future direction is to explore its potential applications in photochemistry, such as using it as a photosensitizer for the synthesis of photochemically active compounds.

Synthesis Methods

1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% is synthesized from 1,2,3,4,5-pentafluorobenzene and 3-(triethoxysilyl)propyl chloride. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, in order to avoid oxidation of the fluorinated aromatic compound. The reaction is typically conducted at room temperature and the reaction time is usually 2-3 hours. The product is then purified by column chromatography and recrystallization. The purity of the product is typically 95%.

properties

IUPAC Name

triethoxy-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F5O3Si/c1-4-21-24(22-5-2,23-6-3)9-7-8-10-11(16)13(18)15(20)14(19)12(10)17/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEJQRFCQUMHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCC1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F5O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.